4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate

Catalog No.
S14586589
CAS No.
333986-04-2
M.F
C30H28O5
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloylox...

CAS Number

333986-04-2

Product Name

4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate

IUPAC Name

[4-[2-(4-propylphenyl)ethynyl]phenyl] 4-(3-prop-2-enoyloxypropoxy)benzoate

Molecular Formula

C30H28O5

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C30H28O5/c1-3-6-23-7-9-24(10-8-23)11-12-25-13-17-28(18-14-25)35-30(32)26-15-19-27(20-16-26)33-21-5-22-34-29(31)4-2/h4,7-10,13-20H,2-3,5-6,21-22H2,1H3

InChI Key

BOIALUOULKMSNX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCOC(=O)C=C

4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate is a complex organic compound with the molecular formula C33H32O10 and a molecular weight of 588.60118 g/mol. This compound features a unique structure that includes multiple functional groups, such as an ethynyl group, an acrylate moiety, and a benzoate ester. Its structural characteristics contribute to its potential applications in various fields, particularly in liquid crystal technologies.

Due to its functional groups:

  • Esterification: The benzoate group can undergo esterification reactions, making it useful in synthesizing other esters.
  • Polymerization: The acrylate group allows for radical polymerization, which is essential in forming polymers used in liquid crystal displays (LCDs).
  • Substitution Reactions: The presence of the ethynyl and propoxy groups enables substitution reactions that can modify the compound's properties or create derivatives.

While specific biological activity data for 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate is limited, compounds with similar structures often exhibit interesting biological properties. For instance, some liquid crystal monomers have been studied for their toxicity and environmental impact, indicating the need for careful evaluation of their biological effects. Research has shown that certain liquid crystal monomers can be persistent and bioaccumulative, raising concerns about their ecological footprint .

The synthesis of 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate typically involves several steps:

  • Formation of the Ethynyl Group: This can be achieved through Sonogashira coupling reactions involving appropriate aryl halides and terminal alkynes.
  • Esterification: The benzoic acid component can be reacted with alcohols under acidic conditions to form the desired ester linkage.
  • Acrylation: The introduction of the acrylate functionality may involve reacting hydroxyl groups with acryloyl chloride or similar reagents.

These methods highlight the compound's versatility and potential for modification.

Research into the interactions of this compound with various solvents and substrates is crucial for understanding its behavior in practical applications. Interaction studies typically focus on:

  • Solubility: Assessing how well the compound dissolves in different solvents can inform its processing conditions.
  • Thermal Stability: Evaluating how temperature affects its stability is important for applications in high-performance environments.
  • Compatibility with Other Materials: Understanding how this compound interacts with other components in LCDs or coatings is essential for optimizing formulations.

Several compounds share structural similarities with 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methylcyclohexyl)-4-(p-tolyethynyl)benzeneContains methylcyclohexane and ethynyl groupsUsed in high-performance LCDs
2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)Bis(benzoate) structureOffers enhanced thermal stability
4-(Difluoro(4-propoxyphenoxy)methyl)-2',3,5-trifluoro-4''-terphenylFluorinated phenolic structureExhibits unique optical properties

These compounds highlight the diversity within this chemical class while emphasizing the unique combination of functionalities present in 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate.

XLogP3

7.5

Hydrogen Bond Acceptor Count

5

Exact Mass

468.19367399 g/mol

Monoisotopic Mass

468.19367399 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-10

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